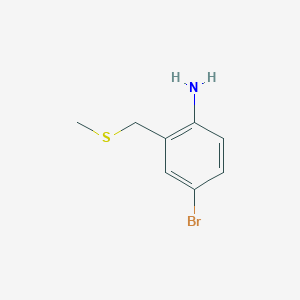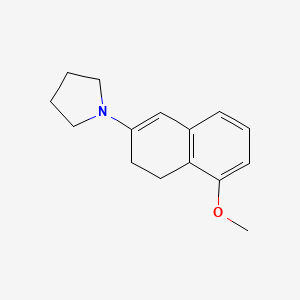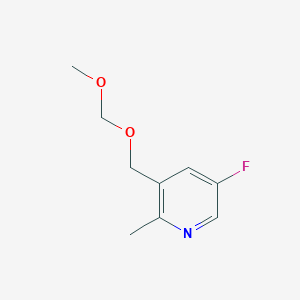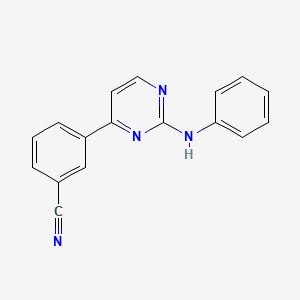
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenylamino group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution to introduce the phenylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis to improve yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzonitrile moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups on the pyrimidine ring .
Scientific Research Applications
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antitumor and antifibrotic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Phenylamino)-pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
4-(Thiazol-5-yl)-2-(Phenylamino)-pyrimidines: Known for their potent CDK9 inhibitory activity and anticancer properties.
Uniqueness
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit both protein kinases and collagen prolyl 4-hydroxylases makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C17H12N4 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-(2-anilinopyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C17H12N4/c18-12-13-5-4-6-14(11-13)16-9-10-19-17(21-16)20-15-7-2-1-3-8-15/h1-11H,(H,19,20,21) |
InChI Key |
DODYTIHAVQXAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

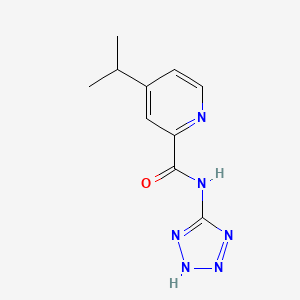

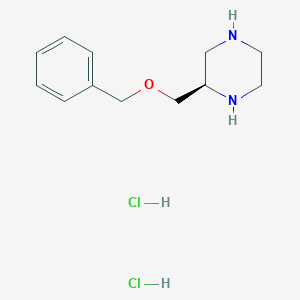
![[(5-Chloro-2-Thenoyl)Methyl]Malononitrile](/img/structure/B8353133.png)
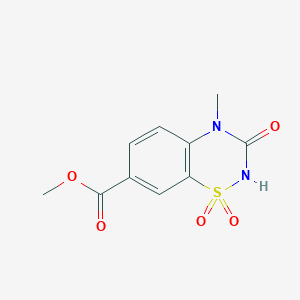

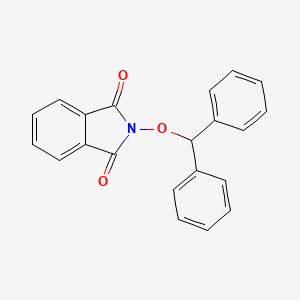
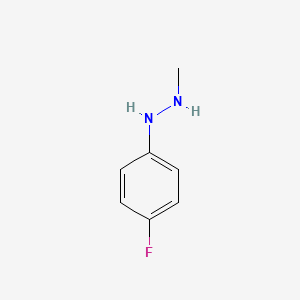

![1-(3-Pyridinylcarbonyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B8353178.png)
![2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol](/img/structure/B8353191.png)
